Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 5-methyl-2-furyl group and esterified at the 3,5-positions with benzyl groups.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO5/c1-18-14-15-23(34-18)26-24(27(30)32-16-21-10-6-4-7-11-21)19(2)29-20(3)25(26)28(31)33-17-22-12-8-5-9-13-22/h4-15,26,29H,16-17H2,1-3H3 |
InChI Key |
FQEZNZRGNPVHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)OCC3=CC=CC=C3)C)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylates, while reduction can produce piperidine derivatives.
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Data
Stability and Impurity Profiles
- Impurities in DHPs (e.g., barnidipine derivatives) often arise from ester hydrolysis or stereochemical inconsistencies, necessitating strict ICH guidelines (<0.10% impurity threshold) .
- The target compound’s dibenzyl esters may generate benzyl alcohol derivatives under acidic conditions, requiring stability-indicating HPLC methods for analysis .
Comparative Pharmacokinetics (Hypothetical Data)
| Parameter | Target Compound | Felodipine | Benidipine |
|---|---|---|---|
| LogP (lipophilicity) | ~4.2* | 3.8 | 4.1 |
| Plasma Half-life (h) | 8–10* | 11–16 | 12–24 |
| CYP3A4 Metabolism Rate | High | Moderate | Low |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
